molecular formula C7H9NO3 B12885925 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid CAS No. 200557-24-0

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid

Cat. No.: B12885925
CAS No.: 200557-24-0
M. Wt: 155.15 g/mol
InChI Key: APBCNTGXZLQLKP-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with formaldehyde and glycine under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylpyrrole, which subsequently reacts with glycine to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to catalyze the reaction and maintain the acidic environment necessary for the formation of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxy-1H-pyrrol-1-yl)acetic acid.

    Reduction: Formation of 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)ethanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)pyrrole: Lacks the acetic acid moiety but shares the hydroxymethyl-substituted pyrrole structure.

    Pyrrole-2-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrrole ring.

    2-(2-(Methoxymethyl)-1H-pyrrol-1-yl)acetic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid, a derivative of pyrrole, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole ring with a hydroxymethyl group and an acetic acid moiety, which contributes to its unique chemical behavior and biological interactions. The structural formula can be represented as follows:

C6H7NO3\text{C}_6\text{H}_7\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism involves the modulation of signaling pathways, which can lead to diverse pharmacological effects such as:

  • Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.
  • Anticancer Effects : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific apoptotic pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising antimicrobial properties.
  • Cancer Research :
    • In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound triggered apoptosis as evidenced by increased caspase activity.
  • Neuroprotection :
    • Research involving neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death by enhancing antioxidant defenses, suggesting its potential for neuroprotective applications.

Properties

CAS No.

200557-24-0

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-[2-(hydroxymethyl)pyrrol-1-yl]acetic acid

InChI

InChI=1S/C7H9NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,9H,4-5H2,(H,10,11)

InChI Key

APBCNTGXZLQLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)CO)CC(=O)O

Origin of Product

United States

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